molecular formula C12H12N2O2 B13982655 1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid

1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid

Katalognummer: B13982655
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: KZJVKLHXKVDFBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at position 1 and a 4-methylphenyl group at position 4, with a carboxylic acid functional group at position 3. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrazole ring.

    Condensation: It can participate in condensation reactions with aldehydes and ketones to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the 4-methyl group on the phenyl ring.

    4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the methyl group at position 1.

    1-Methyl-4-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

The uniqueness of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

1-methyl-4-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-14(2)13-11(10)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI-Schlüssel

KZJVKLHXKVDFBL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CN(N=C2C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.